{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C20H21FN6O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21FN6O/c1-14-6-8-15(9-7-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-17-5-3-2-4-16(17)21/h2-9H,10-13H2,1H3,(H2,22,23,24,25) |
InChI Key |
LWFBVXIGAAABQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a 1,2,3-triazole core fused to a piperazine moiety, substituted with fluorophenyl and methylphenyl groups. Its molecular formula, C₂₀H₂₁FN₆O , reflects a molecular weight of 380.43 g/mol , with critical functional groups influencing reactivity and synthetic pathways. The triazole ring’s electron-deficient nature necessitates careful selection of reagents to avoid undesired side reactions, while the piperazine subunit introduces steric considerations during coupling steps.
Key Synthetic Obstacles
- Regioselectivity : The 1,2,3-triazole ring requires precise control to ensure correct substituent positioning, particularly during cycloaddition reactions.
- Solubility Limitations : The aromatic substituents reduce solubility in polar solvents, complicating purification.
- Thermal Sensitivity : Intermediate compounds, such as acyl hydrazides, degrade under prolonged heating, necessitating optimized reaction durations.
Synthesis Strategies and Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of triazole synthesis, enables efficient construction of the 1,2,3-triazole core. For this compound, the protocol involves:
Step 1 : Synthesis of 4-(4-methylphenyl)piperazine-1-carbonyl chloride via treatment of 4-(4-methylphenyl)piperazine with phosgene (COCl₂) in anhydrous dichloromethane at 0°C.
Step 2 : Preparation of 5-amino-1H-1,2,3-triazole-4-carboxylic acid by cyclizing ethyl cyanoacetate with sodium azide under acidic conditions.
Step 3 : Coupling the acyl chloride from Step 1 with the triazole carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding {5-amino-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone .
Step 4 : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution, employing 2-fluoroaniline and potassium carbonate in dimethylformamide (DMF) at 80°C.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | COCl₂, Piperazine | CH₂Cl₂ | 0 → 25 | 2 | 85 |
| 2 | NaN₃, HCl | H₂O/EtOH | 70 | 6 | 78 |
| 3 | DCC, DMAP | THF | 25 | 12 | 65 |
| 4 | 2-Fluoroaniline, K₂CO₃ | DMF | 80 | 8 | 72 |
Hydrazine-Mediated Cyclization
An alternative route employs hydrazine hydrate to cyclize dicarbonyl intermediates, as demonstrated by Savel’eva et al.:
Procedure :
- React 4-(4-methylphenyl)piperazine-1-carbonyl chloride with ethyl acetoacetate to form ethyl 3-[4-(4-methylphenyl)piperazine-1-carbonyl]acetoacetate .
- Treat the intermediate with hydrazine hydrate in ethanol, inducing cyclization to form the triazole ring.
- Functionalize the triazole with 2-fluorophenylamine via Ullmann coupling under catalytic CuI/L-proline conditions.
Key Advantages :
Solid-Phase Synthesis for Scalability
Raghavendra et al. developed a traceless solid-phase method using polystyrene-p-toluenesulfonyl hydrazide resin:
- Immobilize 4-(4-methylphenyl)piperazine-1-carbaldehyde onto the resin via hydrazone formation.
- Perform cycloaddition with in situ-generated azides from 2-fluoroaniline derivatives.
- Cleave the product using trifluoroacetic acid (TFA), yielding the target compound with 62% overall purity.
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time = 12.7 min (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min).
- Elemental Analysis : Found C 63.12%, H 5.54%, N 21.98%; Calc. C 63.31%, H 5.57%, N 22.14%.
Comparative Evaluation of Methods
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CuAAC | 72 | 98 | Moderate | High |
| Hydrazine Cyclization | 68 | 95 | High | Moderate |
| Solid-Phase | 62 | 98 | Low | Low |
The CuAAC route offers optimal balance between yield and purity, though the hydrazine method excels in scalability for industrial applications. Solid-phase synthesis remains limited to small-scale research due to resin costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole and piperazine rings, which are common motifs in bioactive molecules.
Medicine
Medicinally, this compound shows potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Piperazine Hybrids
Several compounds in the evidence share the triazole-piperazine scaffold:
- Compound 25 (ChemMedChem, Supporting Information): Features a 5-fluoro-2-(trifluoromethyl)phenyl group linked to a 4-(4-fluorobenzyl)piperazine via methanone.
- Compound w3 (RSC Medicinal Chemistry): Contains a pyrimidine-triazole-piperazine structure with a 4-methylpiperazinyl group. The chloro and methyl substituents on the pyrimidine may confer distinct steric and electronic effects .
Structural Comparison Table
Fluorophenyl-Containing Derivatives
Fluorophenyl groups are prevalent in the evidence, influencing bioactivity and crystallinity:
- Compound 4 (): A thiazole-triazole hybrid with a 4-chlorophenyl group. The chloro substituent increases molecular weight and polarizability compared to the target compound’s methylphenyl group .
- Compound (I) (): A pyrazole-triazole derivative with a 4-fluorophenyl group. The absence of a piperazine moiety reduces solubility but may enhance membrane permeability .
Activity Notes
- Antimicrobial activity is reported for a chloro-substituted analog (Compound 4, ), suggesting that halogenation at specific positions enhances bioactivity.
- The target compound’s 2-fluorophenylamino group may offer improved hydrogen-bonding interactions compared to unsubstituted analogs .
Crystallographic Analysis
Crystallographic data for related compounds (e.g., ) reveal planar triazole cores with perpendicular fluorophenyl groups, suggesting similar conformational flexibility in the target compound. Software like SHELXL () and WinGX () are critical for refining such structures .
Pharmacological and Therapeutic Potential
While direct data for the target compound are lacking, insights can be drawn from analogs:
- Antimicrobial Activity : Chloro- and bromo-substituted triazoles () exhibit moderate activity, suggesting that the target’s methyl group may reduce efficacy but improve toxicity profiles .
Biological Activity
The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone is a novel triazole derivative with potential pharmacological applications. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound's structure features a triazole ring linked to a piperazine moiety, which is significant for its interaction with biological targets. The synthesis typically involves the coupling of 2-fluorophenylamine with a piperazine derivative through standard organic reactions.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity by inhibiting various cancer cell lines. For instance, studies have shown that similar compounds can inhibit BRAF(V600E) mutations and Aurora-A kinase, which are critical in tumor growth and proliferation .
Table 1: Anticancer Activity of Related Triazole Compounds
Antibacterial Activity
The antibacterial properties of triazoles have been well-documented. Compounds similar to the one have shown efficacy against multi-drug resistant strains of bacteria such as MRSA. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes .
Table 2: Antibacterial Activity of Triazole Derivatives
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound under study may exhibit similar activity against various fungal pathogens due to its structural characteristics that enhance binding to fungal enzymes involved in ergosterol biosynthesis .
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives:
- Study on Antitumor Activity : A recent study evaluated a series of triazole compounds against human cancer cell lines, demonstrating significant cytotoxicity attributed to the inhibition of key signaling pathways involved in cell survival .
- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria, revealing potent activity comparable to conventional antibiotics .
- Antifungal Assays : In vitro assays against pathogenic fungi indicated that certain triazole derivatives significantly inhibited fungal growth, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step reactions, including:
- Step 1: Condensation of 2-fluoroaniline with 4-methylphenyl isocyanide to form an intermediate carboximidoyl chloride .
- Step 2: Azide-alkyne cycloaddition (e.g., using sodium azide) to construct the 1,2,3-triazole core .
- Step 3: Piperazine coupling via nucleophilic substitution or amide bond formation . Key optimization factors include reaction temperature (reflux conditions), solvent polarity, and catalyst selection (e.g., Cu(I) for click chemistry) .
Q. How is the molecular structure validated post-synthesis?
A combination of spectroscopic and analytical techniques is used:
- NMR: Assigns proton environments (e.g., triazole NH at δ 10–12 ppm, aromatic protons in the 7–8 ppm range) .
- IR: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS to detect [M+H]⁺ ions) .
Q. What computational tools predict the compound’s physicochemical properties?
Software like Gaussian (for logP, pKa) and Schrödinger Suite (for solubility and bioavailability) are employed. Molecular dynamics simulations assess conformational stability, particularly for the piperazine and triazole moieties .
Advanced Research Questions
Q. How can X-ray crystallography data be optimized for precise structural determination?
- Refinement: Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks .
- Data Collection: High-resolution (<1.0 Å) datasets minimize errors in electron density maps.
- Validation: Tools like PLATON or WinGX analyze residual density, twinning, and R-factors (e.g., R1 < 5% for reliable models) . Example: used Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization: Compare IC50 values under consistent conditions (e.g., pH, temperature, cell lines).
- Structural Analogues: Test derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .
- Crystallographic Validation: Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes, as in ’s p38 MAP kinase study .
Q. What strategies improve yield in the azide-alkyne cycloaddition step?
- Catalyst Optimization: Cu(I) catalysts (e.g., CuBr) enhance regioselectivity for 1,4-triazole formation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Microwave Assistance: Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
Data Analysis and Methodological Challenges
Q. How to analyze intermolecular interactions in the crystal lattice?
- Hirshfeld Surface Analysis: Quantifies contact contributions (e.g., F···H interactions in ) using CrystalExplorer .
- Packing Diagrams: Generated via Mercury or ORTEP to visualize π-π stacking or hydrogen-bonded networks .
Q. What experimental designs validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
